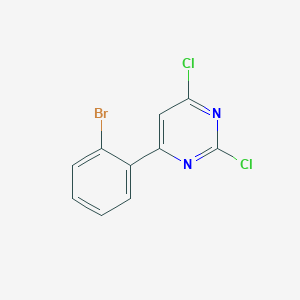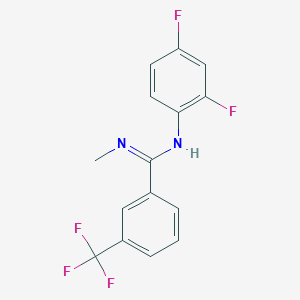
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide, also known as A-803467, is a small molecule that has been extensively studied for its potential therapeutic applications. A-803467 belongs to the class of compounds known as sodium channel blockers, which have been shown to have analgesic effects.
Applications De Recherche Scientifique
Non-linear Optical (NLO) Materials
- Synthesized benzimidazoles, including similar compounds, show promise as candidates for non-linear optical (NLO) devices due to significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior (Manikandan, Perumal, & Jayamoorthy, 2019).
Synthesis and Properties of Fluorinated Polyimides
- Novel diamine monomers related to this compound have been synthesized, leading to the creation of fluorinated polyimides with low water absorption and low dielectric constants, showing high thermal stability and suitability for various industrial applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Catalytic Applications in Organic Synthesis
- Compounds with structural similarities are used as catalysts in electrophilic trifluoromethylation reactions, a significant process in organic synthesis (Mejía & Togni, 2012).
Antipathogenic Activity
- Thiourea derivatives with structural resemblances to the compound have demonstrated significant antipathogenic activity, especially against strains known for biofilm growth, highlighting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Synthesis
- Radical polymerization of fluorine-containing maleimides, akin to the compound, has been explored for creating heat- and solvent-resistant polymers, with potential applications in high-performance material engineering (Matsumoto & Kimura, 1998).
Electronic and Optical Applications
- Conjugated polymers incorporating structurally similar benzimidazole units have been synthesized for use in organic photovoltaics, with significant implications for renewable energy technologies (Shim et al., 2015).
Mécanisme D'action
Target of Action
A similar compound, 4-(aminosulfonyl)-n-[(2,4-difluorophenyl)methyl]-benzamide, is known to targetCarbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Based on the structural similarity to other fluorinated benzamides, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function .
Pharmacokinetics
The physical properties of the compound, such as its low solubility in water , may influence its bioavailability and distribution within the body.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2/c1-21-14(22-13-6-5-11(16)8-12(13)17)9-3-2-4-10(7-9)15(18,19)20/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKCQSGYMLLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

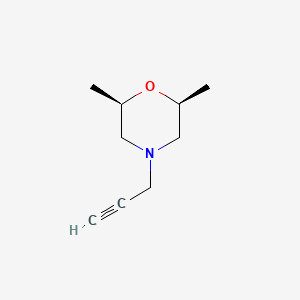

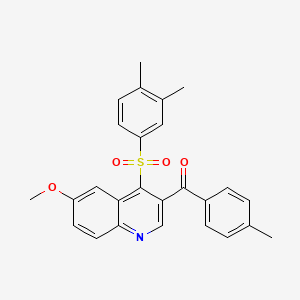

![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)

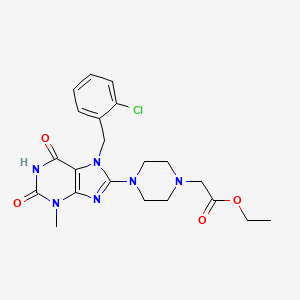
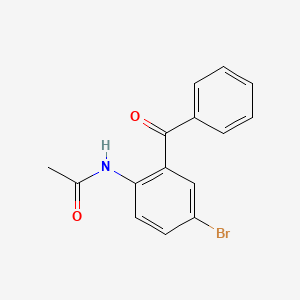
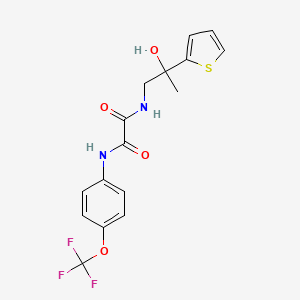

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)
![Ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2471925.png)
